molecular formula C19H21FN4O B6440568 N-[(4-fluorophenyl)methyl]-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide CAS No. 2549047-83-6

N-[(4-fluorophenyl)methyl]-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide

Cat. No.: B6440568
CAS No.: 2549047-83-6
M. Wt: 340.4 g/mol
InChI Key: UHYZCUKICMQGEF-UHFFFAOYSA-N
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Description

This compound features a bicyclic octahydropyrrolo[3,4-b]pyrrole core, a carboxamide group, and two key substituents: a 4-fluorophenylmethyl moiety and a pyridin-2-yl group. Such structural attributes suggest applications in central nervous system (CNS) disorders or enzyme modulation, though specific indications require further validation.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O/c20-16-6-4-14(5-7-16)11-22-19(25)24-10-8-15-12-23(13-17(15)24)18-3-1-2-9-21-18/h1-7,9,15,17H,8,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYZCUKICMQGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(4-fluorophenyl)methyl]-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a member of the pyrrole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused pyrrole system and various substituents that contribute to its biological activity. The presence of the fluorophenyl group and the pyridine moiety enhances its pharmacological profile.

Chemical Structure

ComponentDescription
Base StructureOctahydropyrrolo[3,4-b]pyrrole
Substituents4-Fluorophenyl, Pyridin-2-yl
Functional GroupCarboxamide

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, studies on pyrrole derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A series of synthesized pyrrole derivatives demonstrated significant antiproliferative activity in vitro, with some compounds showing IC50 values in the low micromolar range against HepG-2 liver cancer cells .

Antimicrobial Activity

Pyrrole derivatives are also noted for their antimicrobial properties. The compound's structure may interact with bacterial efflux pumps, enhancing the efficacy of existing antibiotics.

  • Research Findings : In a study evaluating polysubstituted pyrroles, specific compounds were identified that significantly inhibited P-glycoprotein (P-gp) and Staphylococcus aureus Nor A efflux pump, suggesting potential for overcoming multidrug resistance in bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrole derivatives has been explored, with some studies indicating their ability to modulate pro-inflammatory cytokines.

  • In Vivo Studies : Compounds similar to this compound have shown efficacy in reducing inflammation in animal models, highlighting their therapeutic potential in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Inhibition of Efflux Pumps : Blocking P-glycoprotein and other efflux mechanisms enhances drug accumulation within cells.
  • Cytokine Modulation : Reducing levels of pro-inflammatory cytokines contributes to its anti-inflammatory effects.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression and drug resistance. These studies suggest favorable binding affinities, indicating potential as a therapeutic agent .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Key Features of Analogs vs. Target Compound
Compound Name/ID Core Structure Key Substituents Pharmacological Target (Inferred) Therapeutic Indication (Inferred)
Target Compound Octahydropyrrolo[3,4-b]pyrrole 4-Fluorophenylmethyl, pyridin-2-yl CNS receptors, kinases Undisclosed (structural analogy)
EP 4 374 877 A2 (Compound 1) Pyrrolo[1,2-b]pyridazine Trifluoromethyl, cyano, morpholinylethoxy Kinases, GPCRs Oncology, inflammation
Sarizotan Hydrochloride Benzopyran 4-Fluorophenyl, pyridinemethanamine Serotonin/dopamine receptors Parkinson’s-associated dyskinesia
Piperidine-carboxamide analog Pyrrolo[3,4-c]pyrazole Acrylamido, dimethylamino, furan Covalent enzyme inhibitors Undisclosed (probable oncology)
Core Heterocycle Analysis
  • Target Compound : The octahydropyrrolo[3,4-b]pyrrole core is a saturated bicyclic system with two fused pyrrole rings. This enhances metabolic stability compared to aromatic systems and may improve blood-brain barrier (BBB) penetration for CNS targets .
  • EP 4 374 877 A2 Compounds : The pyrrolo[1,2-b]pyridazine core is aromatic and planar, favoring interactions with kinase ATP-binding pockets. The pyridazine ring’s electron-deficient nature may increase reactivity with nucleophilic residues .
  • Sarizotan : The benzopyran scaffold introduces a six-membered oxygen-containing ring, promoting solubility but reducing BBB penetration compared to the target compound’s pyrrolo-pyrrole system .
Substituent Effects
  • Fluorophenyl Groups: Both the target compound and Sarizotan incorporate fluorophenyl groups, enhancing lipophilicity and resistance to oxidative metabolism.
  • Pyridine vs. Morpholine : The target’s pyridin-2-yl group offers a hydrogen-bond acceptor site, while the morpholinylethoxy group in EP 4 374 877 A2 compounds improves aqueous solubility through ether and amine functionalities .
  • Electron-Withdrawing Groups: The trifluoromethyl and cyano groups in EP 4 374 877 A2 compounds increase electrophilicity, favoring covalent or polar interactions absent in the target compound .

Pharmacokinetic and Selectivity Considerations

  • Metabolic Stability : The target compound’s saturated core and fluorine substituent likely reduce CYP450-mediated metabolism compared to Sarizotan’s benzopyran system, which may undergo hepatic oxidation .
  • Selectivity : The piperidine-carboxamide analog’s acrylamido group suggests covalent binding to cysteine residues, a mechanism absent in the target compound, which relies on reversible interactions .
  • Solubility : EP 4 374 877 A2 compounds’ morpholinylethoxy group confers higher solubility at physiological pH than the target’s pyridine, which may limit intestinal absorption .

Therapeutic Potential

  • CNS Applications : The target compound’s rigidity and fluorine content align with Sarizotan’s CNS activity, but its pyrrolo-pyrrole core may offer better BBB penetration than benzopyrans .
  • Kinase Inhibition : EP 4 374 877 A2 compounds’ pyridazine core and electron-withdrawing groups are optimized for kinase inhibition, whereas the target’s pyrrolo-pyrrole may favor allosteric modulation .
  • Oncology vs.

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